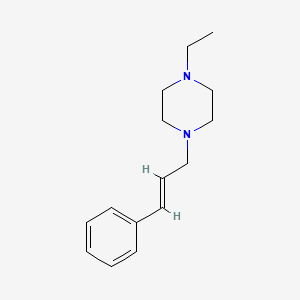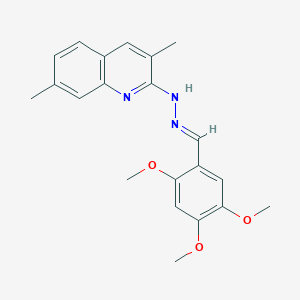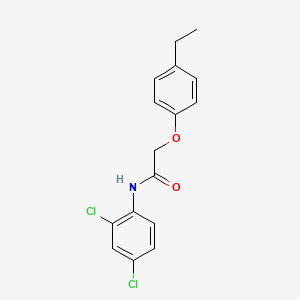![molecular formula C18H18N2O4 B5868299 methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoylphenylurea and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is not fully understood, but it is believed to act by modulating the activity of ion channels and receptors. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to inhibit the activity of the GABA receptor, which plays a key role in the regulation of neuronal excitability. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been found to modulate the activity of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate inhibits the growth of cancer cells by inducing apoptosis. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been found to modulate the activity of ion channels and receptors, which can lead to changes in neuronal excitability and pain perception. In addition, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit insecticidal properties, making it a potential candidate for use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is its ability to modulate the activity of ion channels and receptors, making it a valuable tool for studying the physiology of neurons. However, one of the limitations of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for research on methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. One potential area of research is the development of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate derivatives with improved efficacy and reduced toxicity. Another potential area of research is the investigation of the mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, the insecticidal properties of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate could be further explored for use as a pesticide.
Métodos De Síntesis
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is synthesized by reacting 4-aminobenzoyl chloride with propionamide to form 4-(propionylamino)benzoyl chloride. This intermediate compound is then reacted with methyl 2-aminobenzoate in the presence of a base to form methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. The overall reaction is shown below:
Aplicaciones Científicas De Investigación
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including agriculture, cancer research, and neuroscience. In agriculture, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit insecticidal properties and has been used as a pesticide to control various pests. In cancer research, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
methyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-5-4-6-14(15)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTRRWRYZFDISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)

![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)



![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)